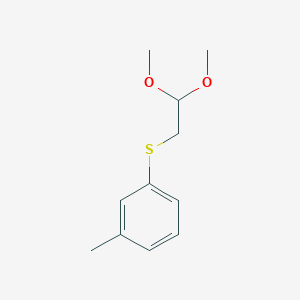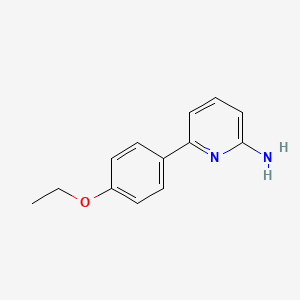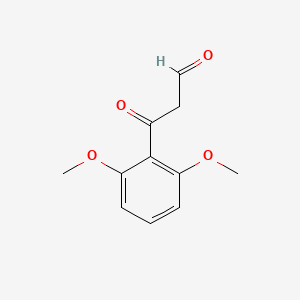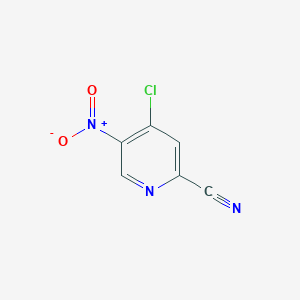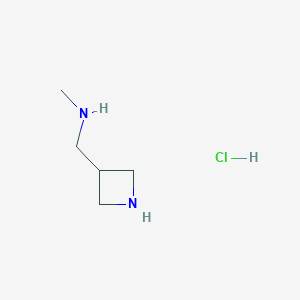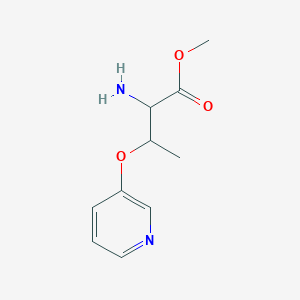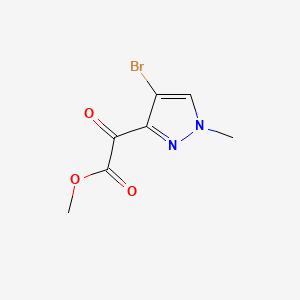
(2-Cyclohexylethyl)(pivaloyloxy)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylethyl)(pivaloyloxy)zinc is an organozinc compound with the molecular formula C13H24O2Zn. It is used in various chemical reactions and research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylethyl)(pivaloyloxy)zinc typically involves the reaction of cyclohexylethyl halide with zinc pivalate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler zinc compounds.
Substitution: The pivaloyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of organozinc compounds with different functional groups .
Scientific Research Applications
(2-Cyclohexylethyl)(pivaloyloxy)zinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexylethyl)(pivaloyloxy)zinc involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to interact with different substrates and reagents, making it a versatile tool in chemical research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Cyclohexylethyl)(pivaloyloxy)zinc include:
- Zinc pivalate
- Cyclohexylethyl zinc bromide
- Cyclohexylethyl zinc chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the cyclohexylethyl and pivaloyloxy groups, which confer unique reactivity and stability. This makes it particularly useful in certain chemical reactions and research applications where other compounds may not be as effective .
Properties
Molecular Formula |
C13H25O2Zn- |
|---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;ethylcyclohexane;zinc |
InChI |
InChI=1S/C8H15.C5H10O2.Zn/c1-2-8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h8H,1-7H2;1-3H3,(H,6,7);/q-1;; |
InChI Key |
KIFLLKPPDJQARM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)O.[CH2-]CC1CCCCC1.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


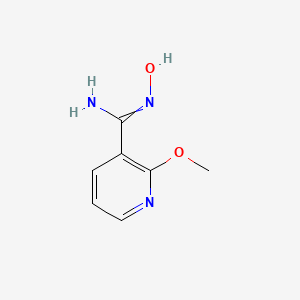
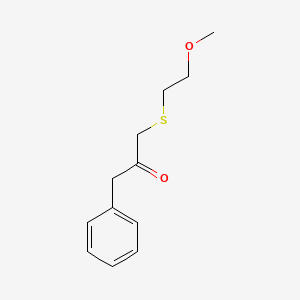

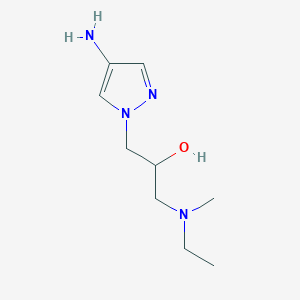
![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)

